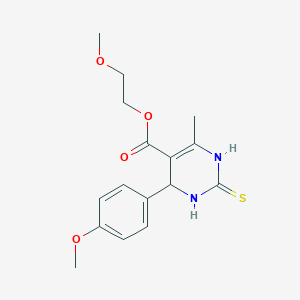
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thioxo group and methoxy substitutions that potentially enhance its biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.406 g/mol
- CAS Number : 302932-48-5
The presence of functional groups such as the carboxylate and thioxo groups contributes to the compound's solubility in polar solvents, which is significant for its pharmacological applications.
Antioxidant Properties
Research has shown that derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit notable antioxidant activity. A study on Biginelli-type pyrimidines found that certain derivatives demonstrated significant free radical scavenging abilities, with one compound showing an IC50 value of 0.6 mg/ml in diphenyl picrylhydrazine scavenging assays . This suggests that this compound may also possess similar antioxidant properties.
Enzyme Inhibition
The compound's structural features may allow it to interact with various enzymes involved in nucleotide metabolism. Studies targeting the pyrimidine biosynthesis pathway have shown that inhibiting specific enzymes can lead to significant effects on cellular processes and viral replication . This opens avenues for exploring the compound's potential as an antiviral agent.
Study on Antioxidant Activity
A comparative study evaluated several pyrimidine derivatives for their antioxidant properties. The results indicated that compounds with similar thioxo and methoxy substitutions exhibited enhanced scavenging activities against free radicals compared to their non-substituted counterparts. The study highlighted the importance of functional group positioning in determining biological activity .
Investigation of Anticancer Properties
In a separate investigation focusing on pyrimidine derivatives' anticancer effects, researchers synthesized various compounds and tested them against multiple cancer cell lines. The results showed varying degrees of inhibition on cell growth and migration. Although specific data on this compound was not included, the data suggest a promising avenue for future research into its anticancer potential.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O5 | Contains two methoxy groups |
| Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O4S | Hydroxy group addition alters reactivity |
| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O5 | Hydroxy group influences solubility |
This table illustrates that while structurally similar compounds may share some biological activities, the unique combination of functional groups in this compound could confer distinct properties worthy of further exploration.
Properties
IUPAC Name |
2-methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-13(15(19)22-9-8-20-2)14(18-16(23)17-10)11-4-6-12(21-3)7-5-11/h4-7,14H,8-9H2,1-3H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUOMQGUIHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














